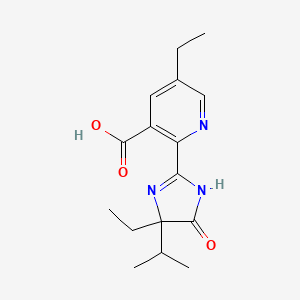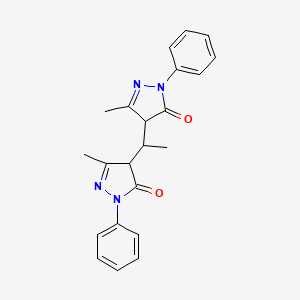
4,4'-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] is a chemical compound with the molecular formula C22H22N4O2 and a molecular weight of 374.436 g/mol . This compound is known for its unique structure, which includes two pyrazolone rings connected by an ethylidene bridge. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] typically involves the reaction of 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one with an appropriate ethylidene precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory response modulation .
Comparaison Avec Des Composés Similaires
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] can be compared with other similar compounds such as:
2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: A precursor in its synthesis with similar structural features.
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
5-Methyl-4-((4-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A compound with similar core structure but different functional groups.
Propriétés
Formule moléculaire |
C22H22N4O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
5-methyl-4-[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H22N4O2/c1-14(19-15(2)23-25(21(19)27)17-10-6-4-7-11-17)20-16(3)24-26(22(20)28)18-12-8-5-9-13-18/h4-14,19-20H,1-3H3 |
Clé InChI |
XXUNMLVXMWONRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1C(C)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


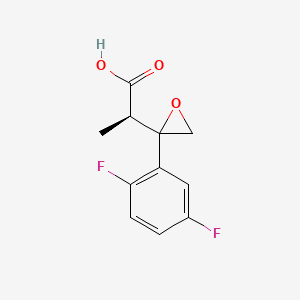
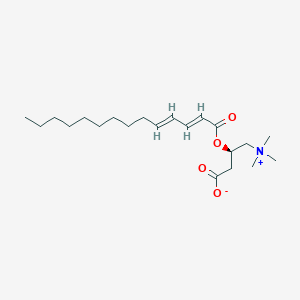
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
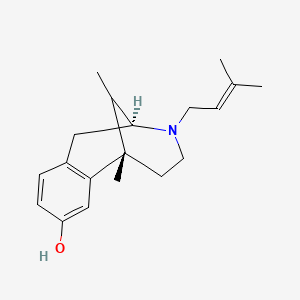
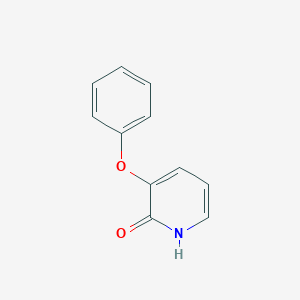
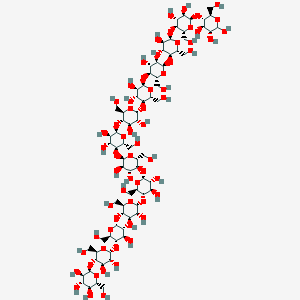
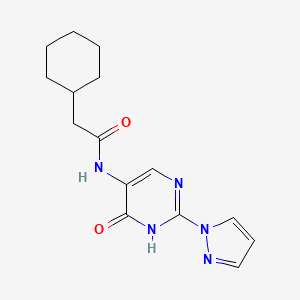
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
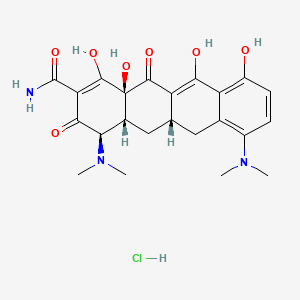
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
